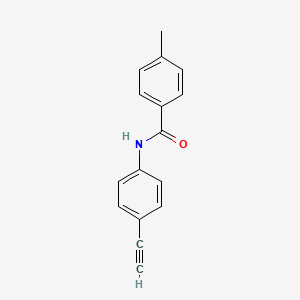

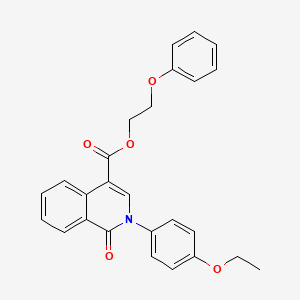

![molecular formula C14H17NO3S2 B2713815 methyl 2-({1-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]pyrrolidin-3-yl}sulfanyl)acetate CAS No. 2097940-18-4](/img/structure/B2713815.png)

methyl 2-({1-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]pyrrolidin-3-yl}sulfanyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

Thiophene derivatives often contain a five-membered ring with one sulfur atom. The exact molecular structure would depend on the specific substituents attached to the thiophene ring .Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions, depending on their specific structures. For example, they can participate in condensation reactions to form more complex structures .Physical and Chemical Properties Analysis

Thiophene derivatives exhibit a range of physical and chemical properties, depending on their specific structures. These can include various reactivities, stabilities, and solubilities .Scientific Research Applications

Multicomponent Synthesis

Dyachenko et al. (2015) detailed the multicomponent synthesis involving thiophene-2-carbaldehyde, leading to the creation of substituted tetrahydroquinoline derivatives. This method underscores the compound's utility in synthesizing complex molecules, showcasing its role in facilitating diverse chemical reactions (Dyachenko, Nesterov, Dyachenko, & Chernykh, 2015).

High-Performance Materials

Tapaswi et al. (2015) synthesized transparent polyimides with high refractive indices and small birefringences, incorporating thiophenyl-substituted benzidines. These materials demonstrate significant potential for applications in optics and electronics, evidencing the role of sulfur-containing aromatic compounds in developing advanced materials (Tapaswi, Choi, Jeong, Ando, & Ha, 2015).

Pharmacological Research

While focusing on pharmacological studies that avoid drug use, dosage, and side effects, research on related sulfur-containing compounds provides insight into methodologies for investigating biological activity. Grimwood et al. (2011) characterized a κ-opioid receptor antagonist, highlighting the importance of structural analogs in understanding receptor-ligand interactions (Grimwood, Lu, Schmidt, Vanase-Frawley, Sawant-Basak, Miller, Mclean, Freeman, Wong, McLaughlin, & Verhoest, 2011). While this study does not directly involve methyl 2-({1-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]pyrrolidin-3-yl}sulfanyl)acetate, it exemplifies how structurally similar compounds can be pivotal in drug discovery and development.

Antimicrobial Activities

Wardkhan et al. (2008) explored the synthesis of thiazoles and their derivatives, exhibiting antimicrobial activities against various pathogens. This study indicates the potential of sulfur-containing heterocycles in combating microbial resistance, a pressing issue in pharmaceutical sciences (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

methyl 2-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]pyrrolidin-3-yl]sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3S2/c1-18-14(17)10-20-12-6-7-15(9-12)13(16)5-4-11-3-2-8-19-11/h2-5,8,12H,6-7,9-10H2,1H3/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWUGXXFSBBBJGP-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1CCN(C1)C(=O)C=CC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CSC1CCN(C1)C(=O)/C=C/C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

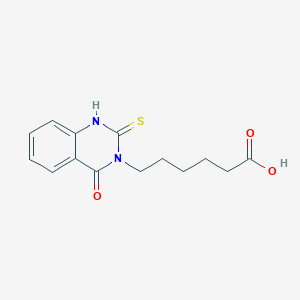

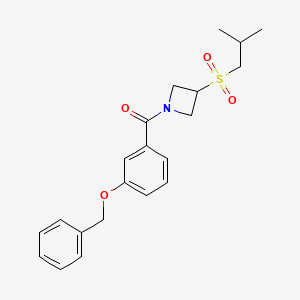

![4-[(2-Methoxyethyl)sulfamoyl]benzoic acid](/img/structure/B2713735.png)

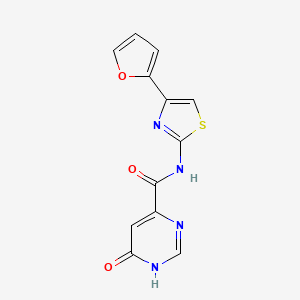

![N-({[2,3'-bifuran]-5-yl}methyl)furan-2-carboxamide](/img/structure/B2713736.png)

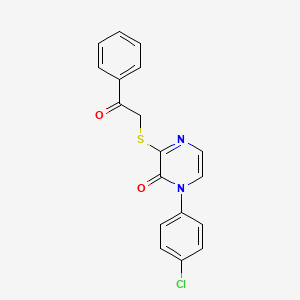

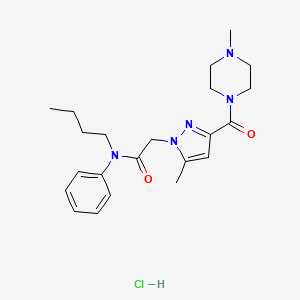

![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2713737.png)

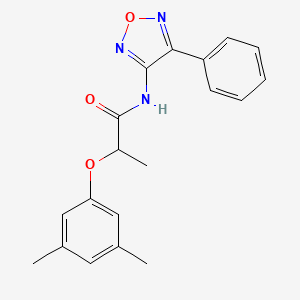

![1-(4-Ethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2713748.png)

![[(2-Phenylethyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2713750.png)

![[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2713751.png)